molecular formula C68H54O19 B1261731 Sucrose octabenzoate CAS No. 2425-84-5

Sucrose octabenzoate

Cat. No. B1261731
CAS RN: 2425-84-5
M. Wt: 1175.1 g/mol
InChI Key: AKIVKIDZMLQJCH-KWOGCLBWSA-N
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Description

Sucrose octabenzoate is a compound with the molecular formula C68H54O19 . It is also known by other names such as Sucrose benzoate and 1,3,4,6-Tetra-O-benzoyl-beta-D-fructofuranosyl 2,3,4,6-tetra-O-benzoyl-alpha-D-glucopyranoside . It is a practically colorless, odorless, transparent, glass-like material .


Synthesis Analysis

While specific synthesis methods for Sucrose octabenzoate were not found in the search results, it is mentioned that it can be analyzed using a reverse phase (RP) HPLC method with simple conditions .


Physical And Chemical Properties Analysis

Sucrose octabenzoate has a LogP value of 10.2 . It is compatible with a number of synthetic resins, such as polyvinyl chloride, vinyl chloride-vinyl acetate copolymer, polyvinyl acetate .

Scientific Research Applications

Sucrose Chemistry and Applications

Sucrose, including derivatives like sucrose octabenzoate, has a wide range of applications in various fields due to its unique chemical structure. The chemistry of sucrose involves the intramolecular hydrogen-bond network connecting hydroxyl groups from the glucose and fructose moieties. Such structures enable specific microorganisms to convert sucrose into other alcohols, organic acids, amino acids, and vitamins. These processes have been significantly enhanced with modern biotechnology, leading to more efficient and targeted production of valuable chemical products (Queneau, Jarosz, Lewandowski, & Fitremann, 2007).

Biocatalytic Glycosylation Process Development

Sucrose synthase (SuSy), a glycosyltransferase, is instrumental in the reversible transfer of a glucosyl moiety, which is vital for producing high-value NDP-glucose and other glycosides. These products are essential for various biotechnological applications. Advances in the biochemical characterization and structural information of bacterial SuSys have led to significant developments in one-pot SuSy-GT cascade reactions, paving the way for more efficient and cost-effective biocatalytic processes (Schmölzer, Gutmann, Diricks, Desmet, & Nidetzky, 2016).

Sucrose Metabolism and Plant Growth

Sucrose metabolism is crucial for plant growth, stress response, and yield formation. It generates a range of sugars as metabolites for growth and synthesizes essential compounds like protein, cellulose, and starch. It also regulates the expression of microRNAs, transcription factors, and other genes, thereby playing a significant role in sugar signaling for hormonal, oxidative, and defense signaling in plants (Ruan, 2014).

Sucrose in Industrial Biotechnology

Sucrose, being abundant, inexpensive, and readily available, is a key substrate in industrial biotechnology, particularly in the production of fuel ethanol. Saccharomyces cerevisiae, a yeast that efficiently consumes sucrose, is crucial in various industrial applications due to its robustness, stress tolerance, and long history as an industrial workhorse. Understanding sucrose metabolism in such microorganisms can lead to improvements in yeast-based industries (Marques, Raghavendran, Stambuk, & Gombert, 2016).

Sucrose Transporters in Plants

Sucrose transporters play a vital role in the distribution of assimilated carbon within plants. These transporters, often H+-symporting carrier proteins, are crucial for sucrose movement between symplastically isolated cells or tissues, impacting plant vigor and photosynthetic productivity (Sauer, 2007).

Future Directions

While specific future directions for Sucrose octabenzoate were not found in the search results, it is mentioned that it can be analyzed using a reverse phase (RP) HPLC method with simple conditions . This suggests potential future applications in analytical chemistry and related fields.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-2,5-bis(benzoyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H54O19/c69-59(44-25-9-1-10-26-44)77-41-52-54(81-62(72)47-31-15-4-16-32-47)56(83-64(74)49-35-19-6-20-36-49)57(84-65(75)50-37-21-7-22-38-50)67(80-52)87-68(43-79-61(71)46-29-13-3-14-30-46)58(85-66(76)51-39-23-8-24-40-51)55(82-63(73)48-33-17-5-18-34-48)53(86-68)42-78-60(70)45-27-11-2-12-28-45/h1-40,52-58,67H,41-43H2/t52-,53-,54-,55-,56+,57-,58+,67-,68+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVKIDZMLQJCH-KWOGCLBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H54O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051641
Record name Sucrose octabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1175.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA; Pellets or Large Crystals
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, benzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sucrose octabenzoate

CAS RN

2425-84-5, 12738-64-6
Record name Sucrose octabenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, benzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sucrose octabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCROSE BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCROSE OCTABENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/324V957SP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
IJ Colquhoun, AH Haines, PA Konowicz… - Carbohydrate research, 1990 - Elsevier
… of the “Cn.mr spectrum of a sucrose octabenzoate specifically labelled with “C in some of the … “Cn.mr spectrum of the labelled sucrose octabenzoate, so prepared, in the carbonyl region. …
Number of citations: 9 www.sciencedirect.com
PA Konowicz - 1992 - elibrary.ru
… Deacylation of sucrose octabenzoate under basic conditions, by treatment with … Treatment of sucrose octabenzoate with hydrogen chloride in various alcohols, and boron trifluoride-…
Number of citations: 2 elibrary.ru
P Abreu, A Relva - Carbohydrate Research, 2002 - Elsevier
… Prior to HPLC analysis, the benzoylated mixture was eluted on a RP-18 open column, yielding sucrose octabenzoate (73% of the total content), whose mono- and two-dimensional …
Number of citations: 46 www.sciencedirect.com
ES Chávez - 2022 - orbit.dtu.dk
… R848 showed excellent short-term stability in CarboCells comprising sucrose octabenzoate (SuBen), so SuBen was deemed as the main carbohydrate ester for subsequent formulations…
Number of citations: 0 orbit.dtu.dk
MM Matin, MH Bhuiyan, MM Hossain… - Orbital: The …, 2015 - trilhasdahistoria.ufms.br
… The mixture was poured into an ice water with the formation of solid crystals of sucrose octabenzoate. This on column chromatography with n-hexane-ethyl acetate (6/1) afforded octa-O-…
Number of citations: 15 trilhasdahistoria.ufms.br
Americus - Pigment & Resin Technology, 1982 - emerald.com
… the sucrose-based derivatives which are being offered commercially, either as actual products or in the development stage, is sucrose hexaisobutyrate and sucrose octabenzoate. …
Number of citations: 0 www.emerald.com
A Parkin, RC Poller - Carbohydrate Research, 1978 - Elsevier
… This view is supported by the fact tha% in sucrose octabenzoate, C-6, C-6’, and C-l’ resonate, respectively, at 62.5,64.3, and 64.9 pp-m_ downtield from the signal for Me,Si, whereas, in …
Number of citations: 7 www.sciencedirect.com
DA Chaplin - 1991 - wrap.warwick.ac.uk
… for sucrose octabenzoate … sucrose octabenzoate specifically labelled with 13C in some of the carbonyl groups. By treating the products of partial deacylation of sucrose octabenzoate …
Number of citations: 2 wrap.warwick.ac.uk
S Bornemann, JM Cassells, JS Dordick, AJ Hacking - Biocatalysis, 1992 - Taylor & Francis
The deacylation activity of a range of hydrolytic enzymes on octa-O-acetyl sucrose has been investigated. From a total of 96 enzymes tested, 55 were active; 16 produced only …
Number of citations: 24 www.tandfonline.com
R Khan - Pure and Applied Chemistry, 1984 - degruyter.com
… Sucrose octabenzoate (Ref. 68) and sucrose diacetate hexaisobutyrate (Ref. 68a) are commercially used as plasticers for cellulose acetate films and are compatible with a wide variety …
Number of citations: 121 www.degruyter.com

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